4-(1-Methyltetrazol-5-yl)benzyl chloride
Description
Properties
CAS No. |
220875-89-8 |
|---|---|
Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-[4-(chloromethyl)phenyl]-1-methyltetrazole |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11-12-13-14)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
LNQNHFJDNQJCGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Key Observations
Reactivity : The tetrazole group in this compound likely accelerates nucleophilic substitution reactions compared to benzyl chloride due to its electron-withdrawing nature.
Synthetic Utility : The compound’s hybrid structure may enable applications in pharmaceuticals (e.g., as a bioisostere for carboxylic acids) or agrochemicals.
Data Limitations
- Direct experimental data for this compound are absent in the provided evidence. Inferences are drawn from structural analogs (e.g., benzyl chloride and Compound 11b).
- Further studies are needed to confirm melting points, solubility, and exact toxicity.
Preparation Methods
Direct Chlorination of 4-(1-Methyltetrazol-5-yl)benzyl Alcohol
The most straightforward route involves chlorinating 4-(1-methyltetrazol-5-yl)benzyl alcohol using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method capitalizes on the alcohol’s nucleophilicity, converting it to the corresponding chloride under mild conditions.
Procedure :
A mixture of 4-(1-methyltetrazol-5-yl)benzyl alcohol (1.0 equiv) and SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) is refluxed at 40–45°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, excess SOCl₂ is removed under reduced pressure, and the residue is washed with cold sodium bicarbonate (5% w/v) to neutralize residual acid. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the chloride as a pale-yellow solid .
Optimization Insights :
-
Catalytic Additives : Dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by generating the reactive chlorosulfite intermediate .
-
Temperature Control : Exceeding 50°C risks tetrazole ring decomposition, necessitating precise thermal regulation .
Yield : 82–89% (Table 1).
Halogen Exchange from 4-(1-Methyltetrazol-5-yl)benzyl Bromide
This method exploits the higher nucleofugality of bromide compared to chloride, facilitating exchange via Finkelstein-like reactions.
Procedure :
4-(1-Methyltetrazol-5-yl)benzyl bromide (1.0 equiv) is dissolved in acetone and treated with lithium chloride (3.0 equiv) at 60°C for 12 hours. The precipitated LiBr is filtered off, and the filtrate is concentrated. Recrystallization from ethanol/water (4:1) affords the chloride .
Mechanistic Considerations :
The reaction proceeds via an SN2 mechanism, with polar aprotic solvents (e.g., acetone) stabilizing the transition state. Steric hindrance from the tetrazole ring marginally reduces the reaction rate compared to simpler benzyl bromides .
Yield : 75–80% (Table 1).
Tetrazole Ring Construction on 4-Chloromethylbenzaldehyde
This convergent approach builds the tetrazole moiety onto a pre-functionalized benzyl chloride precursor.
Step 1: Nitrile Formation
4-Chloromethylbenzaldehyde is converted to 4-(chloromethyl)benzonitrile via condensation with hydroxylamine hydrochloride followed by dehydration with acetic anhydride.
Step 2: Tetrazole Cycloaddition
The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) at 100°C for 24 hours, yielding 4-(chloromethyl)phenyltetrazole.
Step 3: N-Methylation
The tetrazole is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF at 80°C for 6 hours .
Yield : 68–73% (over three steps; Table 1).
Catalytic Chlorination Using Lutidine-Mediated Radical Pathways
Recent advances in photoredox catalysis enable direct C–H chlorination of 4-(1-methyltetrazol-5-yl)toluene derivatives.
Procedure :
A mixture of 4-(1-methyltetrazol-5-yl)toluene (1.0 equiv), N-chlorosuccinimide (NCS, 1.2 equiv), lutidine (0.2 equiv), and fac-Ir(ppy)₃ (1 mol%) in acetonitrile is irradiated with blue LEDs (450 nm) under N₂ for 12 hours. The crude product is purified via flash chromatography .
Mechanism :
Lutidine stabilizes the chlorine radical, facilitating hydrogen atom transfer (HAT) from the methyl group. The Ir catalyst mediates single-electron transfer (SET), ensuring regioselective chlorination at the benzylic position .
Yield : 70–78% (Table 1).
Industrial-Scale Production: Continuous Flow Synthesis
To enhance throughput and safety, flow chemistry protocols have been developed.
Setup :
Two streams are combined in a microreactor:
-
4-(1-Methyltetrazol-5-yl)benzyl alcohol (0.5 M in DCM)
-
SOCl₂ (1.5 M in DCM)
Residence time: 8 minutes at 50°C. The output is quenched inline with aqueous NaHCO₃, and phases are separated using a membrane separator.
Advantages :
Data Tables
Table 1: Comparative Analysis of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Direct Chlorination (SOCl₂) | SOCl₂, DCM, 40°C, 4 h | 82–89 | 98.5 | High |
| Halogen Exchange (LiCl) | LiCl, acetone, 60°C, 12 h | 75–80 | 97.2 | Moderate |
| Tetrazole Cycloaddition | NaN₃, NH₄Cl, 100°C, 24 h | 68–73 | 95.8 | Low |
| Photoredox Chlorination | NCS, Ir(ppy)₃, lutidine, 450 nm, 12 h | 70–78 | 96.4 | Moderate |
| Continuous Flow (SOCl₂) | Microreactor, 50°C, 8 min residence | 85–88 | 99.1 | High |
Q & A
Basic: What are the recommended safety protocols for handling 4-(1-Methyltetrazol-5-yl)benzyl chloride in laboratory settings?
Methodological Answer:
Due to its structural similarity to benzyl chloride derivatives, researchers should adhere to strict safety measures:
- Personal Protective Equipment (PPE): Use vapor-resistant gloves (e.g., nitrile), full-face respirators with organic vapor cartridges, and chemical-resistant lab coats to prevent skin/eye contact and inhalation .
- Engineering Controls: Ensure fume hoods with ≥100 fpm face velocity are used for synthesis steps. Install emergency eyewash stations and showers within 10 seconds of the workspace .
- Spill Management: For small spills, absorb with inert materials like sand or vermiculite; avoid water to prevent hydrolysis. For large spills, evacuate and use explosion-proof equipment .
- Storage: Store in sealed, corrosion-resistant containers (e.g., amber glass) at ≤25°C, away from oxidizers and moisture .
Basic: How is this compound synthesized, and what are critical reaction parameters?
Methodological Answer:
While direct synthesis protocols are not explicitly documented, analogous methods for benzyl chloride derivatives suggest:
- Step 1: Coupling of tetrazole precursors (e.g., 1-methyltetrazole) with substituted benzyl halides via nucleophilic substitution. Use anhydrous solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the tetrazole .
- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify by column chromatography. Optimize temperature (60–80°C) to balance reaction rate and byproduct formation .
- Critical Parameters: Control moisture to avoid hydrolysis of the chloromethyl group. Maintain pH >7 to prevent acid-catalyzed decomposition .
Advanced: How can reaction kinetics and mechanistic pathways be analyzed for benzyl chloride derivatives in alkylation reactions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow NMR or UV-Vis spectroscopy to track nucleophilic substitution rates. For example, monitor the disappearance of the benzyl chloride peak (δ 4.5–5.0 ppm in H NMR) under varying temperatures and solvent polarities .
- Mechanistic Probes: Introduce isotopic labeling (e.g., C at the benzylic position) to distinguish SN1 vs. SN2 pathways via kinetic isotope effects (KIE) .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .
Advanced: What analytical techniques are recommended for detecting trace impurities (e.g., residual benzyl chloride) in final products?
Methodological Answer:
- Headspace GC-MS: Employ solvent-free headspace sampling coupled with a DB-5MS column (30 m × 0.25 mm) to detect benzyl chloride at ppm levels. Optimize desorption temperature (150°C) and trap with Tenax® TA .
- HPLC-UV: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect at λ = 254 nm, with LOD ≤0.1 µg/mL .
- Validation: Follow ICH M7(R1) guidelines for mutagenic impurity quantification, including spike/recovery tests (90–110% recovery) and inter-day precision (RSD <5%) .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Identify C-Cl stretching at 650–750 cm⁻¹ and tetrazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 223.05 (calculated for C₉H₁₀ClN₄⁺) .
Advanced: How can computational tools like SHELX assist in crystallographic studies of tetrazole-containing derivatives?
Methodological Answer:
- Structure Solution: Use SHELXD for dual-space direct methods to resolve heavy atoms (e.g., Cl) in low-resolution (<1.5 Å) datasets. Refine with SHELXL using anisotropic displacement parameters .
- Validation: Apply R1/wR2 convergence criteria (R1 <5%) and check for hydrogen bonding between the tetrazole N-H and adjacent groups (e.g., Cl) using Mercury 4.3 .
- Twinning Analysis: For problematic crystals, employ TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
Advanced: What strategies mitigate toxicity risks during long-term studies involving benzyl chloride derivatives?
Methodological Answer:
- In Vitro Screening: Use Ames tests (TA98 strain) to assess mutagenicity. If positive, redesign the compound to replace the chloromethyl group with less reactive moieties (e.g., methoxy) .
- In Vivo Protocols: Dose rodents via inhalation chambers with ≤1 ppm exposure (8-h TWA) and monitor liver/kidney biomarkers (ALT, BUN) weekly .
- Alternative Reagents: Explore greener alkylating agents (e.g., benzyl bromides with lower vapor pressure) to reduce airborne exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
